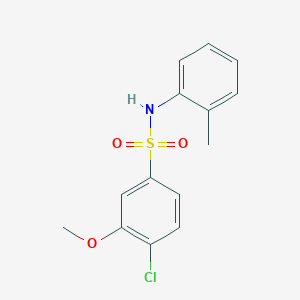
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits its enzymatic activity. This results in a decrease in the production of bicarbonate ions, which are necessary for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits low toxicity and high selectivity towards carbonic anhydrase IX. This makes it a promising candidate for the development of targeted anti-cancer therapies. Additionally, 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its high selectivity towards carbonic anhydrase IX, which allows for targeted inhibition of this enzyme in cancer cells. However, one of the limitations of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, including its potential applications in the development of targeted anti-cancer therapies, as well as its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitroanisole with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This makes 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide a potential candidate for the development of anti-cancer drugs.
Propiedades
Nombre del producto |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14ClNO3S |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h3-9,16H,1-2H3 |
Clave InChI |
JXYMQTKBKLOYDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)





